パロバロテン

概要

説明

科学的研究の応用

Chemistry: In chemistry, palovarotene is used as a model compound to study the behavior of retinoic acid receptor agonists. It helps in understanding the structure-activity relationships and the effects of various functional groups on biological activity .

Biology: In biological research, palovarotene is used to study the mechanisms of bone formation and the role of retinoic acid receptors in cellular differentiation and growth .

Medicine: Medically, palovarotene is used to treat fibrodysplasia ossificans progressiva and heterotopic ossification. It helps in reducing abnormal bone growth and improving the quality of life for patients with these conditions .

Industry: In the pharmaceutical industry, palovarotene is used in the development of new drugs targeting retinoic acid receptors. It serves as a lead compound for designing more potent and selective agonists .

作用機序

パロバロテンは、軟骨形成細胞および軟骨細胞で発現されるレチノイン酸受容体ガンマ(RARγ)に結合することにより、その効果を発揮します。 この結合は、骨形成タンパク質シグナル伝達を減らし、その後のSMAD1/5/8シグナル伝達経路を阻害します . このようにして、パロバロテンは、筋肉および腱における新しい骨の形成を防ぎ、これは線維性異形成症および異所性骨化の治療に不可欠です .

類似の化合物との比較

類似の化合物:

タザロテン: 乾癬およびニキビの治療に使用される別のレチノイド。

トリファロテン: ニキビの治療に使用されるレチノイン酸受容体ガンマの選択的アゴニスト.

パロバロテンの独自性: パロバロテンは、レチノイン酸受容体ガンマに対する高い選択性と、筋肉および腱における骨形成を阻害する能力のためにユニークです。 これは、異常な骨成長を伴う線維性異形成症および異所性骨化の治療に特に効果的です .

Safety and Hazards

The safety data sheet for Palovarotene suggests avoiding dust formation, breathing mist, gas or vapours . It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

生化学分析

Biochemical Properties

Palovarotene interacts with the retinoic acid receptor gamma (RARγ), a receptor expressed in chondrogenic cells and chondrocytes . By binding to RARγ, Palovarotene decreases bone morphogenetic protein (BMP) signaling and subsequently inhibits the SMAD1/5/8 signaling pathway . This interaction plays a crucial role in the biochemical reactions involving Palovarotene.

Cellular Effects

Palovarotene has been shown to reduce heterotopic ossification in patients with FOP . It achieves this by inhibiting chondrogenesis of heterotopic ossification, thereby permitting normal muscle tissue repair or regeneration . This influence on cell function impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Palovarotene involves its selective agonism of the RARγ . This binding interaction leads to a decrease in BMP signaling and subsequent inhibition of the SMAD1/5/8 signaling pathway . This mechanism of action allows Palovarotene to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In a phase I trial, Palovarotene’s pharmacokinetics were characterized after repeated once-daily dosing . The study found that plasma Palovarotene exposures were comparable after single and multiple doses , indicating the product’s stability over time.

Dosage Effects in Animal Models

In animal models of FOP, Palovarotene decreased heterotopic ossification in a dose-dependent manner . This suggests that the effects of Palovarotene can vary with different dosages, and it’s important to find the optimal dosage for therapeutic efficacy.

Metabolic Pathways

Palovarotene undergoes extensive metabolism primarily by cytochrome P450 3A4 (CYP3A4), and to a lesser extent, CYP2C8 and CYP2C19 . Five metabolites have been observed in plasma: M1 (6,7-dihydroxy), M2 (6-hydroxy), M3 (7-hydroxy), M4a (6-oxo), and M4b (7-oxo) .

Transport and Distribution

While specific transporters or binding proteins for Palovarotene have not been identified, the drug is orally bioavailable , suggesting that it can be transported and distributed within cells and tissues.

Subcellular Localization

Given its mechanism of action as a RARγ agonist , it is likely that it localizes to the nucleus where it can influence gene expression.

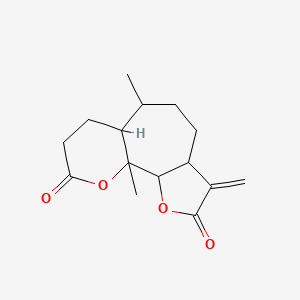

準備方法

合成経路と反応条件: パロバロテンは、複数の段階にわたる化学プロセスで合成されます反応条件は通常、目的の化学的変換を確実に行うために、有機溶媒、触媒、および制御された温度の使用を含みます .

工業生産方法: 工業的な設定では、パロバロテンの生産は、合成ステップが効率と収率のために最適化された、大規模な化学反応器を伴います。 プロセスには、高純度の最終生成物を得るための結晶化およびクロマトグラフィーなどの精製ステップが含まれます .

化学反応の分析

反応の種類: パロバロテンは、以下を含むいくつかの種類の化学反応を受けます。

酸化: この反応は、多くの場合、酸化剤を使用して、酸素の添加または水素の除去を伴います。

還元: この反応は、通常、還元剤を使用して、水素の添加または酸素の除去を伴います。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

求核剤: ハロゲン化物、アミン。

求電子剤: ハロゲン化アルキル、アシルクロリド.

生成された主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、パロバロテンの酸化はカルボン酸の形成につながる可能性があり、一方、還元はアルコールを生成する可能性があります .

科学研究の応用

化学: 化学において、パロバロテンは、レチノイン酸受容体アゴニストの挙動を研究するためのモデル化合物として使用されます。 これは、構造活性相関およびさまざまな官能基の生物活性に対する影響を理解するのに役立ちます .

生物学: 生物学的研究では、パロバロテンは、骨形成のメカニズムとレチノイン酸受容体が細胞分化と成長における役割を研究するために使用されます .

医学: 医療的には、パロバロテンは、線維性異形成症および異所性骨化を治療するために使用されます。 これは、異常な骨成長を減らし、これらの状態の患者の生活の質を向上させるのに役立ちます .

産業: 製薬業界では、パロバロテンは、レチノイン酸受容体を標的とする新薬の開発に使用されます。 これは、より強力で選択的なアゴニストを設計するためのリード化合物として役立ちます .

類似化合物との比較

Tazarotene: Another retinoid used for the treatment of psoriasis and acne.

Trifarotene: A selective retinoic acid receptor gamma agonist used for the treatment of acne.

Uniqueness of Palovarotene: Palovarotene is unique due to its high selectivity for retinoic acid receptor gamma and its ability to inhibit bone formation in muscles and tendons. This makes it particularly effective for treating fibrodysplasia ossificans progressiva and heterotopic ossification, conditions that involve abnormal bone growth .

特性

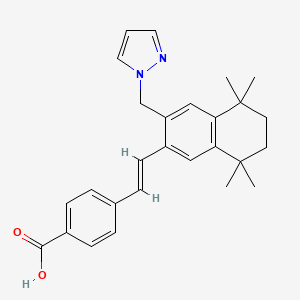

IUPAC Name |

4-[(E)-2-[5,5,8,8-tetramethyl-3-(pyrazol-1-ylmethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2/c1-26(2)12-13-27(3,4)24-17-22(18-29-15-5-14-28-29)21(16-23(24)26)11-8-19-6-9-20(10-7-19)25(30)31/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,31)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFHCXIPDIHOIA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(C2=C1C=C(C(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025696 | |

| Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The pathogenesis of FOP is driven by a gain-of-function mutation in the _ACVR1/ALK2_ gene encoding activin A receptor type 1 (ACVR1)/activin-like kinase 2 (ALK2), a bone morphogenetic protein type 1 receptor (BMPR-I). BMP signaling begins with the complexation of BMPR-II and BMPR-I, which initiates an intracellular signaling pathway mediated by phosphorylated SMAD proteins. The sustained and aberrant signaling caused by the gain-of-function mutation in _ACVR1/ALK2_ results in an overactivation of the downstream SMAD1/5/8 signaling pathway, which in turn is thought to trigger the formation of ectopic chondrogenesis, osteogenesis, and joint fusion characteristic of FOP. Palovarotene is a selective agonist of retinoic acid receptor gamma (RARγ), a receptor expressed in chondrogenic cells and chondrocytes that acts as a transcriptional repressor. In binding to RARγ, palovarotene decreases BMP signaling and subsequently inhibits the SMAD1/5/8 signaling pathway. Palovarotene's interference with these pathways inhibits chondrogenesis and allows for normal muscle tissue repair to take place, ultimately reducing damage to muscle tissue. | |

| Record name | Palovarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

410528-02-8 | |

| Record name | Palovarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410528-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palovarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410528028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palovarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALOVAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28K6I5M16G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Palovarotene?

A1: Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ). [, , , , , , ]

Q2: How does Palovarotene exert its therapeutic effects?

A2: By binding to RARγ, Palovarotene modulates gene transcription. It has been shown to reduce inflammation and promote structural repair in animal models of emphysema. [, ] In the context of heterotopic ossification (HO), Palovarotene inhibits the formation of ectopic bone, likely by interfering with chondrogenic cell differentiation and cartilage maturation. [, , , ]

Q3: Which signaling pathways are implicated in the action of Palovarotene against HO?

A3: Research suggests that Palovarotene influences multiple pathways involved in HO. These include the NF-κB signaling pathway, [] the activin A signaling pathway, [] and interactions with BMP signaling, particularly by affecting the stability of phosphorylated SMAD1 (pSmad1) through interaction with E3 ubiquitin ligase Smurf1. [, ]

Q4: Is the molecular formula and weight of Palovarotene available in the provided research?

A4: The provided research papers do not explicitly state the molecular formula or weight of Palovarotene.

Q5: What are the primary clinical applications being investigated for Palovarotene?

A5: Palovarotene is being explored as a potential treatment for: * Fibrodysplasia Ossificans Progressiva (FOP): Clinical trials have investigated its ability to prevent heterotopic ossification (HO), the hallmark of FOP. [, , , ] * Emphysema: Preclinical studies and early clinical trials have suggested potential benefits of Palovarotene in reducing inflammation and improving lung function. [, , ] * Multiple Hereditary Exostoses (MHE): Research indicates that Palovarotene can inhibit osteochondroma formation in mouse models of MHE. []

Q6: Has Palovarotene shown efficacy in treating emphysema?

A6: While preclinical studies were promising, the REPAIR clinical trial (NCT00413205) in patients with alpha-1-antitrypsin deficiency-related emphysema did not demonstrate a significant benefit of Palovarotene on lung density. []

Q7: What cellular models have been used to study Palovarotene's effects?

A7: Researchers have utilized various cell types, including: * Bone mesenchymal stem cells (BMSCs) [] * Tendon stem cells (TSCs) [] * Chondrocytes (both mouse and human) [, , ] * Endothelial cells (ECs) undergoing endothelial-to-osteoblast transition []

Q8: What animal models have been employed in Palovarotene research?

A8: Studies have used: * Mouse models of acquired HO [] * Mouse models of FOP carrying the human ACVR1R206H mutation [, ] * Rat models of combat-related HO [] * Mouse models of Multiple Hereditary Exostoses (MHE) []

Q9: What are the key safety concerns associated with Palovarotene?

A9: The most significant safety concern is the risk of premature growth plate closure (PPC) in skeletally immature patients, a side effect observed in clinical trials for FOP. [, , ] Other adverse events, mostly mild to moderate, include skin-related issues and gastrointestinal symptoms. [, ]

Q10: Have any biomarkers been identified for monitoring Palovarotene's efficacy?

A10: Plasma Tenascin C, a factor secreted by endothelial cells undergoing osteoblastic transition, has been proposed as a potential biomarker to monitor Palovarotene treatment response. []

Q11: Are there any ongoing clinical trials investigating Palovarotene?

A11: The provided research mentions the PIVOINE rollover trial (NCT05027802), designed to assess the long-term safety and efficacy of Palovarotene in FOP patients who completed earlier trials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。